molecular formula C22H24ClNO6S B14871648 N-acetyl-S-[1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-oxopropyl]cysteine

N-acetyl-S-[1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-oxopropyl]cysteine

Cat. No.: B14871648
M. Wt: 465.9 g/mol
InChI Key: NXSBVCGZBRRWPU-UHFFFAOYSA-N
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Description

2-acetamido-3-((1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-oxopropyl)thio)propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes an acetamido group, a chlorophenyl group, and a dimethoxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-3-((1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-oxopropyl)thio)propanoic acid typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of flow microreactor systems, which have been shown to improve the efficiency and sustainability of chemical processes .

Chemical Reactions Analysis

Types of Reactions

2-acetamido-3-((1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-oxopropyl)thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biochemical pathways involving sulfur-containing compounds.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Its chemical properties may be exploited in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-acetamido-3-((1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-oxopropyl)thio)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s acetamido group can form hydrogen bonds with active sites, while the chlorophenyl and dimethoxyphenyl groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-acetamido-3-((1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-oxopropyl)thio)propanoic acid lies in its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C22H24ClNO6S

Molecular Weight

465.9 g/mol

IUPAC Name

2-acetamido-3-[1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-oxopropyl]sulfanylpropanoic acid

InChI

InChI=1S/C22H24ClNO6S/c1-13(25)24-17(22(27)28)12-31-21(14-4-7-16(23)8-5-14)11-18(26)15-6-9-19(29-2)20(10-15)30-3/h4-10,17,21H,11-12H2,1-3H3,(H,24,25)(H,27,28)

InChI Key

NXSBVCGZBRRWPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSC(CC(=O)C1=CC(=C(C=C1)OC)OC)C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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